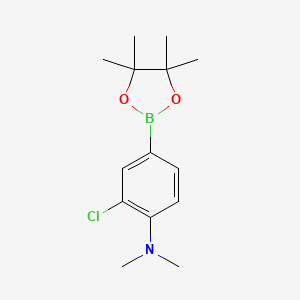

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIVVNDZVBWLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-(N,N-dimethylamino)phenylboronic acid pinacol ester, also known as 2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

The pharmacokinetics of the compound are influenced by several factors. The kinetics of hydrolysis of phenylboronic pinacol esters, such as this compound, are dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds.

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Biological Activity

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 1613259-65-6

- Molecular Formula : C14H22BClN2O2

- Molecular Weight : 292.79 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer properties and enzyme inhibition. The following sections summarize key findings from recent studies.

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of related compounds. The compound demonstrated inhibition of cell proliferation in cancer cell lines with an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This indicates a potent effect on cancer cells while showing significantly less toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | High |

| Compound B | MCF10A | 2.5 | Low |

| 5-Fluorouracil | MDA-MB-231 | 11.73 | Moderate |

Enzyme Inhibition

In addition to its anticancer effects, the compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are often implicated in cancer metastasis and tissue remodeling. The inhibition of these enzymes can potentially reduce tumor invasion and metastasis in vivo .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a relatively high oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg. This suggests that it could be effectively absorbed when taken orally .

Toxicity Studies

Toxicity assessments conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This safety profile is crucial for further development as a therapeutic agent .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Triple-Negative Breast Cancer : Patients treated with compounds structurally similar to this compound showed significant tumor reduction.

- Enzyme Inhibition in Metastasis : In animal models, compounds targeting MMPs demonstrated reduced lung metastasis in breast cancer models compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

2-Fluoro-N,N-dimethyl-4-Bpin-aniline (Intermediate 60, CAS not provided)

- Structure : A fluorine atom replaces the hydrogen at the 2-position of DMABpin.

- Synthesis : Prepared via palladium-catalyzed borylation in 37% yield, lower than DMABpin’s 74%, likely due to steric and electronic challenges from the fluorine substituent .

4-Methoxy-N-(4-methoxyphenyl)-N-(4-Bpin-phenyl)aniline ()

- Structure : Contains methoxy groups at both the 4-position of the Bpin-attached ring and the N-bound phenyl group.

- Electronic Effects : Methoxy groups are electron-donating, increasing conjugation and stabilizing positive charges, which may enhance fluorescence properties.

- Applications : Used in materials science for constructing energetic electronic states, leveraging its extended π-system .

Modifications to the N,N-Dialkylamino Group

N,N-Diethyl-4-Bpin-aniline (CAS 920304-57-0)

Extended Conjugation and Spacer Groups

N,N-Dimethyl-4-[(E)-2-Bpin-vinyl]aniline (CAS 1190375-91-7)

- Structure : A vinyl spacer links the Bpin group to the aromatic ring.

- Electronic Effects : The conjugated double bond extends the π-system, red-shifting absorption/emission spectra.

- Applications : Useful in optoelectronic materials and as a precursor for Suzuki-Miyaura couplings requiring extended conjugation .

DSTBPin ()

Functional Group Additions

tert-Butyl [4-Bpin-phenyl]carbamate (Compound 12, )

- Structure: A carbamate-protected amine replaces the dimethylamino group.

- Reactivity : The tert-butoxycarbonyl (Boc) group enhances stability but requires deprotection for further functionalization.

- Yield : 32–65% depending on starting material (chloro- vs bromoarenes) .

N,N-dimethyl-4-(Bpin-CH₂)aniline (Compound 2o, CAS 1847470-96-5)

Bis-Bpin Derivatives

N-phenyl-4-Bpin-N-(4-Bpin-phenyl)aniline (CAS 267221-89-6)

- Structure : Two Bpin groups on adjacent phenyl rings.

- Applications: Potential use in phosphorescent host materials for OLEDs due to dual boron centers enabling charge transport .

- Molecular Weight: 497.24 g/mol (C₃₀H₃₇B₂NO₄) .

Comparative Data Table

Q & A

Basic: What synthetic routes are optimized for preparing this compound, and how do starting materials influence yields?

Methodological Answer:

The compound is synthesized via palladium-catalyzed cross-coupling reactions. Chloro- or bromo-substituted aryl precursors can be used, with bromo derivatives typically yielding higher efficiency (e.g., 65% yield from bromoarenes vs. 32% from chloroarenes) due to better leaving-group reactivity. Key steps include microwave-assisted heating (105°C, 50 min) with Pd(PPh₃)₄ catalyst in DME/water solvent systems. Post-reaction purification via silica gel chromatography or preparative TLC (EtOAc/heptane) is critical .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

1H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 1.3 ppm for tetramethyl dioxaborolane groups) and 13C NMR (δ 84–85 ppm for B-O bonds) are essential. GC purity (>98%) and melting point analysis (123–127°C) validate crystallinity. Mass spectrometry (DART or HRMS) confirms molecular weight alignment (C₁₄H₂₂BClNO₂, calc. 281.6 g/mol) .

Advanced: How does the chlorine substituent influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

The chlorine atom induces electron-withdrawing effects, enhancing the electrophilicity of the aryl ring and accelerating transmetallation. However, steric hindrance from the N,N-dimethyl group may reduce coupling efficiency compared to unsubstituted analogs. Comparative studies with methoxy or amino derivatives (e.g., 4-methoxy analogs) reveal lower activation barriers for Cl-substituted systems in DFT calculations .

Advanced: What strategies prevent decomposition during long-term storage?

Methodological Answer:

Store under inert gas (argon) at ≤15°C in amber glass vials to minimize oxidation and photodegradation. Moisture-sensitive boronates require desiccants (e.g., molecular sieves). Periodic NMR or TLC monitoring detects hydrolytic byproducts (e.g., boronic acids) .

Advanced: How can computational modeling predict reactivity in catalytic applications?

Methodological Answer:

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the LUMO energy of the dioxaborolane ring correlates with Suzuki coupling rates. Molecular docking simulations with Pd catalysts (e.g., Pd(PPh₃)₄) identify steric clashes with N,N-dimethyl groups .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Recrystallization from methanol improves purity (>98%). TLC (Rf = 0.5 in 8:2 EtOAc/heptane) monitors reaction progress .

Advanced: How do Pd catalyst choice and ligand design affect coupling efficiency?

Methodological Answer:

Pd(PPh₃)₄ is preferred for aryl boronate couplings due to its stability under microwave conditions. Bulky ligands (e.g., SPhos) mitigate homocoupling side reactions. Catalytic loading (0.02–0.05 eq.) balances cost and yield in scaled syntheses .

Advanced: What crystallographic insights reveal molecular packing interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SHELX refinement) shows planar aryl-boron geometry with dihedral angles <10° between boronate and aniline rings. Intermolecular C-H···O interactions stabilize the lattice, confirmed by Cambridge Structural Database (CSD) entries for analogs .

Advanced: How to resolve discrepancies in spectroscopic vs. computational data?

Methodological Answer:

Cross-validate NMR shifts with DFT-predicted chemical shifts (GIAO method). For example, discrepancies in aromatic proton shifts may indicate π-stacking or solvent effects. HRMS impurities (e.g., dehalogenation byproducts) require LC-MS/MS analysis .

Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:

Use nitrile gloves, fume hoods, and eye protection (H315/H319 hazards). For spills, absorb with vermiculite and neutralize with NaHCO₃. Store separately from oxidizers, and dispose via halogenated waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.